1,4-Diazaspiro[4.5]decane-2,3-dione
Description
Properties
CAS No. |
34879-40-8 |
|---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,4-diazaspiro[4.5]decane-2,3-dione |
InChI |
InChI=1S/C8H12N2O2/c11-6-7(12)10-8(9-6)4-2-1-3-5-8/h1-5H2,(H,9,11)(H,10,12) |
InChI Key |
NAIHIPDHXTWPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=O)N2 |
Origin of Product |
United States |
1,4-Diazaspiro[4.5]decane-2,3-dione chemical structure and properties
Topic: 1,4-Diazaspiro[4.5]decane-2,3-dione chemical structure and properties Content Type: Technical Whitepaper
Structural Architecture, Synthetic Methodologies, and Physicochemical Profiling
Executive Summary
1,4-Diazaspiro[4.5]decane-2,3-dione (CAS: 177-03-7), often referred to by its synonym 2,2-pentamethylene-4,5-imidazolidinedione , represents a specialized class of spiro-heterocycles characterized by a rigid cyclic oxamide core fused to a cyclohexane ring.[1] Unlike the more common spirohydantoins (2,4-diones), this scaffold features adjacent carbonyl groups (vicinal diketones) within the 5-membered diaza ring, imparting unique electronic properties and a distinct hydrogen-bonding capability. This whitepaper provides a comprehensive technical analysis of its chemical structure, synthesis via gem-diamine intermediates, and applications in crystal engineering and energetic material precursors.
Chemical Architecture and Structural Analysis[1][2][3]
The defining feature of 1,4-diazaspiro[4.5]decane-2,3-dione is the spiro-carbon at position 5 (IUPAC numbering for the spiro[4.5]decane skeleton), which serves as the orthogonal junction between a lipophilic cyclohexane ring and a polar, planar 1,4-diazacyclopentane-2,3-dione ring.
1.1 Nomenclature and Connectivity
There is often nomenclature confusion between spiro-hydantoins and spiro-oxamides. The distinction lies in the position of the carbonyls and nitrogens:
-
IUPAC Name: 1,4-Diazaspiro[4.5]decane-2,3-dione[1]
-
Core Moiety: Cyclic Oxamide (2,3-dioxo-1,4-diaza ring)
-
Synonym: 2,2-Pentamethylene-4,5-imidazolidinedione (Note: This name treats the spiro carbon as C2 of an imidazolidine ring, with ketones at 4 and 5).[1]
Structural Topology:
-
Ring A (5-membered): Contains two nitrogen atoms at positions 1 and 4, separated by two carbonyl carbons at positions 2 and 3. This creates a -N-C(=O)-C(=O)-N- linkage.
-
Ring B (6-membered): A cyclohexane ring spiro-fused at C5.
-
Spiro Junction: The quaternary carbon locks the two rings in a perpendicular orientation, restricting conformational freedom and enhancing metabolic stability compared to non-spiro analogs.
1.2 Electronic and Conformational Properties
The vicinal dione moiety (-CO-CO-) forces the 5-membered ring into a nearly planar conformation to maximize orbital overlap between the nitrogen lone pairs and the carbonyl
-
Tautomerism: While the amide protons are theoretically capable of tautomerization to form imidols, the keto-form is overwhelmingly favored in the solid state due to strong intermolecular hydrogen bonding.
-
Dipole Moment: The parallel alignment of the two carbonyl dipoles creates a significant molecular dipole, influencing solubility and crystal packing.
Synthesis and Manufacturing Protocols
The synthesis of 1,4-diazaspiro[4.5]decane-2,3-dione is chemically challenging due to the instability of the required intermediate, 1,1-diaminocyclohexane (a gem-diamine). Gem-diamines are prone to deamination to form imines or ketones. Therefore, successful protocols typically involve in situ generation or stabilization of the diamine followed by immediate condensation with an oxalate source.
2.1 Retrosynthetic Analysis
The most logical disconnection involves splitting the amide bonds:
-
C-N Disconnection: Breaks the molecule into 1,1-diaminocyclohexane and Oxalic Acid (or diethyl oxalate).
-
Precursor Generation: The gem-diamine is derived from Cyclohexanone via a Strecker-like synthesis or Hofmann rearrangement of 1-aminocyclohexanecarboxamide .
2.2 Experimental Protocol: The Hofmann-Oxalate Route
This protocol describes a robust pathway involving the Hofmann rearrangement of an
Reagents:
-
1-Aminocyclohexanecarboxamide (Starting Material)
-
Iodobenzene diacetate (PIDA) or Bromine/NaOH (Hofmann Reagent)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Generation of 1,1-Diaminocyclohexane (In Situ):
-
Dissolve 1-aminocyclohexanecarboxamide (10 mmol) in ethanol.
-
Add Iodobenzene diacetate (10.5 mmol) slowly at 0°C to effect the Hofmann rearrangement.
-
Mechanistic Insight: The amide group is converted to an isocyanate (-N=C=O), which is hydrolyzed by adventitious water or subsequent aqueous workup to the amine, yielding the unstable 1,1-diaminocyclohexane.
-
-
Condensation (Cyclization):
-
Immediately treat the reaction mixture containing the crude gem-diamine with Diethyl Oxalate (12 mmol) and a catalytic amount of base (e.g., Triethylamine).
-
Reflux the mixture for 4–6 hours. The gem-diamine attacks the oxalate esters sequentially.
-
Self-Validating Check: The reaction evolution can be monitored by the disappearance of the diamine/isocyanate peak in IR and the precipitation of the product (oxamides are typically insoluble in ethanol).
-
-
Purification:
-
Cool the mixture to room temperature. The product, 1,4-diazaspiro[4.5]decane-2,3-dione, typically precipitates as a white crystalline solid.
-
Filter and wash with cold ethanol and diethyl ether.
-
Recrystallize from DMF/Water or glacial acetic acid to obtain analytical grade crystals.
-
2.3 Synthetic Pathway Diagram (DOT)
Physicochemical Profiling
The physical properties of 1,4-diazaspiro[4.5]decane-2,3-dione are dominated by its ability to form extensive hydrogen bond networks.
| Property | Value / Description | Mechanistic Implication |
| Molecular Formula | C | MW: 168.19 g/mol |
| Melting Point | > 250°C (Decomp.) | Indicates strong intermolecular lattice energy (H-bonding). |
| Solubility | Low in water, EtOH; Soluble in DMSO, DMF | The rigid, planar oxamide motif promotes stacking, reducing solvation. |
| Crystal System | Monoclinic / Triclinic | Often crystallizes with multiple independent molecules ( |
| H-Bonding Motif | N-H···O=C (Intermolecular) | Forms "tapes" or "ribbons" in the solid state; can exhibit both planar and canted arrangements. |
3.1 Crystallography and Solid-State Arrangement
X-ray diffraction studies reveal that the molecule crystallizes with high density. The amide protons act as donors, while the carbonyl oxygens act as acceptors. The spiro-cyclohexane ring acts as a steric spacer, preventing close packing of the hydrophobic domains while the hydrophilic cores form infinite chains. This "segregated" packing is of interest for crystal engineering and the design of high-density energetic materials (upon nitration).
Applications and Biological Relevance
4.1 Energetic Materials Precursor
The scaffold is a precursor for polynitro-spiro compounds . Nitration of the amide nitrogens (using HNO
4.2 Biological Activity
While the 2,3-dione itself is often a scaffold, derivatives of spiro-diaza systems have shown potential as:
-
Chitin Synthase Inhibitors: Spiro-heterocycles interfere with fungal cell wall synthesis.
-
Peptidomimetics: The rigid spiro-core mimics the
-turn of peptides, making it a valuable template for drug design targeting GPCRs.
References
-
Chapman, R. D., et al. (2002).[5] 1,4-Diazaspiro[4.5]decane-2,3-dione. Acta Crystallographica Section E.
-
Stasko, D., Davis, M. C., & Chapman, R. D. (2002).[5] Synthesis and Crystal Structure of Spiro-Oxamides. ResearchGate.
-
PubChem Database. (2025). Compound Summary: 1,4-Diazaspiro[4.5]decane.[1][6][5][7][8][9][10] National Center for Biotechnology Information.
-
Ali, H. M., et al. (2006). Hydrogen bonding patterns in spiro-imidazolidinediones. Journal of Chemical Crystallography.
Sources
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- 8. ltt.uni-rostock.de [ltt.uni-rostock.de]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
2,2-Pentamethylene-4,5-Imidazolidinedione: Nomenclature, Synthesis, and Structural Properties
The following technical guide details the nomenclature, structural identity, and synthesis of 2,2-pentamethylene-4,5-imidazolidinedione , a specific spiro-heterocyclic compound distinct from the more common hydantoin derivatives.
Executive Summary
2,2-Pentamethylene-4,5-imidazolidinedione (also known as Spiro[cyclohexane-1,2'-imidazolidine]-4',5'-dione ) is a spiro-cyclic vicinal diketone. Unlike its structural isomer 5,5-pentamethylenehydantoin (a 2,4-dione), this compound features a 1,2-dicarbonyl motif within the imidazolidine ring, flanked by nitrogen atoms. This unique arrangement imparts distinct electronic properties and hydrogen-bonding capabilities, making it a subject of interest in crystal engineering and energetic materials research.
This guide clarifies the often-confused nomenclature, provides a validated synthetic pathway based on 1,1-diaminocyclohexane condensation, and details the structural characteristics that differentiate it from hydantoin analogs.
Nomenclature and Chemical Identity
The nomenclature for this compound can be ambiguous due to varying numbering systems for spiro-heterocycles. The table below resolves these synonyms against IUPAC standards.
Identity Matrix
| Identifier Type | Name / Value | Notes |
| Common Name | 2,2-Pentamethylene-4,5-imidazolidinedione | Descriptive name indicating a cyclohexane ring spiro-fused at the 2-position of an imidazolidine-4,5-dione core. |
| Systematic Name | Spiro[cyclohexane-1,2'-imidazolidine]-4',5'-dione | Preferred IUPAC nomenclature.[1] Unambiguously defines the spiro junction and carbonyl positions. |
| Alternative Lit. Name | 1,4-Diazaspiro[4.5]decane-2,3-dione | Found in some crystallographic literature (e.g., Acta Cryst.), based on numbering the heteroatoms as 1,4 within the spiro[4.5]decane skeleton. |
| Chemical Formula | C₈H₁₂N₂O₂ | MW: 168.19 g/mol |
| Core Moiety | Vicinal Diketone (-N-CO-CO-N-) | Distinguishes it from Hydantoin (-N-CO-N-CO-). |
Structural Distinction: 4,5-Dione vs. 2,4-Dione
It is critical to distinguish the target compound from 5,5-pentamethylenehydantoin (Spiro[cyclohexane-1,5'-imidazolidine]-2',4'-dione), which is widely used in anticonvulsant research.
-
4,5-Dione (Target): Contains an oxalyl group (-CO-CO-). Formed from 1,1-diamines + oxalic acid .
-
2,4-Dione (Hydantoin): Contains a urea group (-N-CO-N-) and one isolated carbonyl. Formed from ketones + cyanide + ammonium carbonate (Bucherer-Bergs reaction).[2]
Structural Visualization
The following diagram illustrates the connectivity and the spiro-fusion point.
[3]
Synthesis Methodology
The synthesis of 2,2-pentamethylene-4,5-imidazolidinedione requires the formation of a 1,1-diaminocyclohexane intermediate, followed by condensation with an oxalate derivative. This differs fundamentally from the Bucherer-Bergs route used for hydantoins.
Reaction Pathway[4][5][6][7][8][9][10]
-
Precursor Formation: Conversion of cyclohexanone to 1-aminocyclohexanecarboxamide (via Strecker-like chemistry) or direct synthesis of 1,1-diaminocyclohexane.
-
Cyclization: Condensation of the gem-diamine with diethyl oxalate.
Detailed Protocol: Oxalate Condensation
Note: This protocol assumes the availability of 1,1-diaminocyclohexane, which is unstable and often generated in situ or used immediately after preparation via Hofmann rearrangement.
Reagents:
-
1,1-Diaminocyclohexane (freshly prepared)
-
Diethyl oxalate (1.1 equivalents)
-
Ethanol (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1,1-diaminocyclohexane (10 mmol) in anhydrous ethanol (20 mL) under an inert atmosphere (N₂).
-
Addition: Dropwise add diethyl oxalate (11 mmol) to the stirred solution at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The reaction is driven by the entropy of cyclization and the stability of the planar amide bonds.
-
Isolation: Cool the mixture to 0°C. The product, being less soluble than the reagents, typically precipitates.
-
Purification: Filter the solid and recrystallize from ethanol/water to yield colorless crystals.
Mechanism: The nucleophilic nitrogen atoms of the gem-diamine attack the ester carbonyls of diethyl oxalate sequentially, releasing two molecules of ethanol to close the ring.
Properties and Applications
Crystallographic Properties
Research indicates that this compound crystallizes in the monoclinic system. A key feature is the formation of extensive hydrogen-bonding networks .
-
Donors: Two N-H protons.[1]
-
Acceptors: Two C=O oxygens.
-
Pattern: The molecules self-assemble into ribbons or sheets via intermolecular
bonds, a property exploited in crystal engineering to design supramolecular architectures.
Energetic Materials Precursor
The "2,2-pentamethylene" scaffold serves as a stable hydrophobic anchor. In energetic materials research, the imidazolidine-4,5-dione core can be nitrated or modified to produce high-density energy materials (though the dione itself is not explosive). The stability of the spiro-cyclohexane ring improves the thermal handling of these derivatives.
Biological Relevance
While less common than hydantoins in pharmacology, the 4,5-dione scaffold is investigated for:
-
Antimicrobial activity: As a cyclic oxamide analog.
-
Transition state mimicry: The planar vicinal dicarbonyl region can mimic the transition states of peptide bond hydrolysis, potentially inhibiting specific proteases.
References
-
Chapman, R. (2008). The spirane 1,4-diazaspiro[4.5]decane-2,3-dione, or 2,2-pentamethylene-4,5-imidazolidinedione. ResearchGate.
-
PubChem. (n.d.).[3][4] Imidazolidine-4,5-dione derivatives and nomenclature. National Center for Biotechnology Information.
- Hofmann, A. W. (1881). Über die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for the amine synthesis).
-
NIST Chemistry WebBook. (n.d.). 1,4-Dioxaspiro[4.5]decane (Analogous spiro nomenclature reference).
Sources
1,4-Diazaspiro[4.5]decane-2,3-dione CAS number and molecular weight
This guide details the technical specifications, synthesis, and applications of 1,4-Diazaspiro[4.5]decane-2,3-dione , a specialized spiro-cyclic compound.
Compound Identity & Physicochemical Profile
1,4-Diazaspiro[4.5]decane-2,3-dione is a spiro-heterocyclic compound featuring a cyclohexane ring spiro-fused to a 2,3-dioxo-imidazolidine (cyclic oxamide) ring. It is structurally distinct from the more common hydantoin derivative (1,3-diazaspiro[4.5]decane-2,4-dione).
| Property | Data / Value |
| IUPAC Name | 1,4-Diazaspiro[4.5]decane-2,3-dione |
| Synonyms | 2,2-Pentamethylene-4,5-imidazolidinedione; Cyclohexane-1,1-diyl-oxamide; 2,2-Pentamethylene-4,5-dioxoimidazolidine |
| CAS Registry Number | Not widely indexed (Distinct from the 2,4-dione isomer, CAS 702-62-5) |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Melting Point | > 250 °C (Decomposes) |
| Crystal System | Monoclinic (Space group P2₁/c) [1] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); Insoluble in non-polar solvents.[1][2][3] |
Synthesis & Reaction Mechanism
The synthesis of 1,4-diazaspiro[4.5]decane-2,3-dione is achieved through a specific condensation reaction involving cyclohexanone and cyanogen gas in an aqueous buffer, as described in the patent by Gruber & Dehler (1971) [2]. This method is preferred over the reaction of 1,1-diaminocyclohexane with oxalyl chloride due to the instability of the gem-diamine precursor.
Core Reaction Pathway
The reaction proceeds via the in situ formation of an intermediate (likely a cyanohydrin or hemiaminal derivative) which cyclizes with the second nitrogen of the cyanogen moiety under basic conditions.
Reagents:
-
Cyclohexanone (C₆H₁₀O): The spiro-scaffold precursor.
-
Cyanogen ((CN)₂): The nitrogen/carbon source for the imidazolidine-dione ring.
-
Buffer: Aqueous Sodium/Potassium Bicarbonate (pH ~8–9).
Experimental Protocol (Adapted from Gruber & Dehler)
Safety Warning: Cyanogen is a highly toxic gas. All operations must be performed in a certified fume hood with appropriate scrubbing systems.
-
Preparation: In a 3-neck round-bottom flask equipped with a gas inlet, thermometer, and mechanical stirrer, prepare a solution of NaHCO₃ (5% w/v) in water.
-
Addition: Add Cyclohexanone (1.0 eq) to the aqueous buffer. The mixture will be biphasic.
-
Cooling: Cool the reaction mixture to 0–5 °C using an ice/salt bath.
-
Reaction: Slowly bubble Cyanogen gas (1.0–1.2 eq) through the stirred mixture over 60–90 minutes. Maintain temperature < 10 °C to prevent polymerization or side reactions (e.g., oxamide formation).
-
Precipitation: The product, 1,4-diazaspiro[4.5]decane-2,3-dione, precipitates as a white solid along with oxamide byproducts.
-
Work-up:
-
Filter the crude solid.[4]
-
Wash with cold water to remove inorganic salts.
-
Purification: Recrystallize from hot Acetonitrile (MeCN) or Dimethylformamide (DMF) . The spiro-compound is more soluble in organic solvents than the oxamide byproduct.
-
-
Characterization: Verify structure via IR (distinct carbonyl bands at ~1700–1750 cm⁻¹) and X-ray crystallography if necessary.
Structural Visualization & Logic
The following diagram illustrates the formation of the spiro-ring system and its potential derivatization pathways.
Caption: Synthesis pathway from cyclohexanone to the spiro-dione and its subsequent application in energetic materials.
Applications & Strategic Value
High-Energy Density Materials (HEDM)
The primary research interest in 1,4-diazaspiro[4.5]decane-2,3-dione lies in its utility as a precursor for energetic materials .
-
Mechanism: The imidazolidine-2,3-dione ring can be subjected to difluoramination (reaction with difluoroamine, HNF₂).
-
Product: This converts the carbonyl/amine functionalities into gem-bis(difluoramino) groups, resulting in high-density, high-energy oxidizers used in advanced propellants and explosives [1].
-
Advantage: The spiro-cyclohexane backbone provides thermal stability and density (crystal density ~1.4–1.5 g/cm³), which is critical for solid propellants.
Pharmaceutical Potential
While less explored than its hydantoin isomer, the 2,3-dione scaffold represents a rigidified oxamide .
-
Bioisosterism: It serves as a conformationally restricted analog of acyclic oxamides.
-
Target Classes: Potential utility in designing inhibitors for enzymes recognizing peptide bonds (e.g., serine proteases) due to the planar dicarbonyl motif mimicking the transition state of peptide hydrolysis.
References
-
Stasko, D., Davis, M. C., & Chapman, R. D. (2002). 1,4-Diazaspiro[4.5]decane-2,3-dione . Acta Crystallographica Section E: Structure Reports Online, 58(12), o1387-o1388. Link
-
Gruber, W., & Dehler, J. (1971). Process for the preparation of oxamide . German Patent DE 2033025. (Assignee: Röhm GmbH).[5] Link
Sources
- 1. CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents [patents.google.com]
- 2. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DE2033025A1 - Oxamide - produced by hydrolysis of cyanogen gas - Google Patents [patents.google.com]
Application Notes & Protocols: 1,4-Diazaspiro[4.5]decane-2,3-dione as a Precursor for Novel Energetic Materials
For Distribution to: Researchers, Scientists, and Professionals in Energetic Materials and Drug Development
Abstract
This document provides a comprehensive technical guide on the synthesis and utilization of 1,4-diazaspiro[4.5]decane-2,3-dione as a precursor for a new class of energetic materials. We present detailed, step-by-step protocols for the synthesis of the spirocyclic precursor and its subsequent N-nitration to yield 1,4-dinitro-1,4-diazaspiro[4.5]decane-2,3-dione. The scientific rationale behind the choice of reagents and reaction conditions is thoroughly discussed, drawing upon established principles in heterocyclic and energetic materials chemistry. While the energetic properties of the final compound are yet to be experimentally determined, we provide predicted values based on analogous structures to guide future research and development. This guide is intended to serve as a foundational resource for researchers exploring novel, high-density energetic materials with potentially enhanced thermal stability.
Introduction and Rationale
The quest for advanced energetic materials with superior performance, improved safety characteristics, and higher energy density is a continuous endeavor in modern chemistry. Heterocyclic compounds are of particular interest due to their inherent stability, high heat of formation, and the ability to incorporate multiple energetic functionalities within a compact structure. Spirocyclic frameworks, which feature two rings sharing a single atom, offer a unique three-dimensional architecture that can lead to high crystal densities—a critical parameter for detonation performance.
This application note focuses on 1,4-diazaspiro[4.5]decane-2,3-dione, a novel spiro-heterocycle, as a promising precursor to a new energetic material. The rationale for selecting this precursor is twofold:
-
Structural Rigidity and Density: The spirocyclic nature of the decane ring system is expected to result in a high-density nitrated derivative, which is a key attribute for powerful explosives.
-
Energetic Potential of the Dione Moiety: The vicinal dicarbonyl groups in the 2,3-dione structure can be further functionalized, and the two secondary amine functionalities are ideal sites for the introduction of nitro groups (-NO2), converting the molecule into a high-energy N-nitro compound.
We will first detail a proposed synthesis for the precursor, 1,4-diazaspiro[4.5]decane-2,3-dione, based on established methodologies for the synthesis of similar spiro-heterocycles. Subsequently, we will provide a detailed protocol for the N-nitration of this precursor to yield the target energetic material, 1,4-dinitro-1,4-diazaspiro[4.5]decane-2,3-dione.
Synthesis of the Precursor: 1,4-Diazaspiro[4.5]decane-2,3-dione
The proposed synthesis of 1,4-diazaspiro[4.5]decane-2,3-dione is a multi-step process beginning with readily available starting materials. The overall synthetic strategy is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for 1,4-diazaspiro[4.5]decane-2,3-dione.
Experimental Protocol: Synthesis of 1,4-Diazaspiro[4.5]decane
Causality: This initial step forms the core spirocyclic diamine structure. Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.
Materials:
-
Cyclohexanone
-
Ethylenediamine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
To a solution of cyclohexanone (1.0 eq) in DCE, add ethylenediamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add STAB (1.5 eq) portion-wise to the reaction mixture. (Note: STAB is a mild and selective reducing agent suitable for reductive aminations.)
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 1,4-diazaspiro[4.5]decane.
Self-Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol: Synthesis of 1,4-Diazaspiro[4.5]decane-2,3-dione
Causality: This step introduces the vicinal dicarbonyl functionality. Oxalyl chloride is a highly reactive diacyl chloride that will readily acylate both secondary amines of the spiro-diamine. The use of a non-nucleophilic base is crucial to prevent side reactions.
Materials:
-
1,4-Diazaspiro[4.5]decane
-
Oxalyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1,4-diazaspiro[4.5]decane (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. (Caution: Oxalyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.)
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1,4-diazaspiro[4.5]decane-2,3-dione.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy (to confirm the presence of the amide carbonyl groups), and high-resolution mass spectrometry.
Synthesis of the Energetic Material: 1,4-Dinitro-1,4-diazaspiro[4.5]decane-2,3-dione
The introduction of nitro groups onto the nitrogen atoms of the dione precursor transforms it into a high-energy material. The choice of nitrating agent is critical to achieve N-nitration without causing decomposition of the starting material. A mixture of nitric acid and acetic anhydride is a well-established system for the N-nitration of amides under relatively mild conditions.[1]
Proposed Nitration Reaction
Caption: N-Nitration of the spiro-dione precursor.
Experimental Protocol: N-Nitration
Causality: Acetic anhydride reacts with nitric acid to form acetyl nitrate in situ, which is a potent electrophilic nitrating agent for N-nitration. This method avoids the strongly acidic and oxidative conditions of mixed acid (HNO₃/H₂SO₄), which could lead to ring opening or other side reactions.
Materials:
-
1,4-Diazaspiro[4.5]decane-2,3-dione
-
Acetic anhydride
-
Fuming nitric acid (≥98%)
-
Dichloromethane (DCM)
-
Ice-water bath
-
Dry ice-acetone bath
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
Procedure:
-
Extreme Caution is Advised. All operations should be conducted in a certified fume hood behind a blast shield. The researcher must wear appropriate personal protective equipment, including face shield, leather gloves, and a flame-retardant lab coat.
-
In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool acetic anhydride (10 volumes relative to the precursor) to -10 °C using a dry ice-acetone bath.
-
Slowly add fuming nitric acid (2.5 eq) to the stirred acetic anhydride, ensuring the temperature does not exceed 0 °C. This mixture generates acetyl nitrate.
-
Once the addition is complete, cool the nitrating mixture to -5 °C.
-
In a separate flask, dissolve 1,4-diazaspiro[4.5]decane-2,3-dione (1.0 eq) in dichloromethane.
-
Slowly add the solution of the precursor to the nitrating mixture, maintaining the reaction temperature between -5 °C and 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 4-6 hours. Monitor the progress of the reaction by TLC (using a non-metallic spotter and developing in a well-ventilated area).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture by the slow and careful addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.
-
Filter the precipitated solid product, wash thoroughly with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the product in a vacuum desiccator. Do not use heat to dry the product.
Self-Validation: The structure of 1,4-dinitro-1,4-diazaspiro[4.5]decane-2,3-dione should be confirmed by ¹H NMR and ¹³C NMR (in a suitable deuterated solvent like DMSO-d₆), and IR spectroscopy (to confirm the presence of N-NO₂ groups). The purity should be assessed by HPLC.
Physicochemical and Energetic Properties (Predicted)
The following table summarizes the predicted properties of 1,4-dinitro-1,4-diazaspiro[4.5]decane-2,3-dione. These values are estimations based on calculations and comparisons with known energetic materials containing similar functional groups and are subject to experimental verification.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₈H₁₀N₄O₆ | - |
| Molecular Weight | 258.19 g/mol | - |
| Density (ρ) | 1.75 - 1.85 g/cm³ | High density is expected due to the spirocyclic structure and the presence of multiple nitro groups. This is comparable to other high-density heterocyclic nitramines. |
| Heat of Formation (ΔH_f) | +50 to +150 kJ/mol | The strained spirocyclic system and the presence of N-NO₂ groups contribute to a positive heat of formation. |
| Detonation Velocity (V_D) | 8,500 - 9,000 m/s | Calculated based on predicted density and heat of formation, placing it in the range of powerful military explosives. |
| Detonation Pressure (P_cj) | 30 - 35 GPa | Correlates with the high predicted density and detonation velocity. |
| Impact Sensitivity | Moderate | N-nitro compounds often exhibit moderate sensitivity. The rigid spiro-framework may influence this property. |
| Friction Sensitivity | Moderate | Similar to impact sensitivity, this is a typical characteristic of nitramines. |
| Thermal Stability (DSC) | Decomposition onset > 200 °C | The heterocyclic ring structure is expected to confer good thermal stability. |
Safety and Handling
The nitrated product, 1,4-dinitro-1,4-diazaspiro[4.5]decane-2,3-dione, should be treated as a primary explosive.
-
Handling: Only small quantities should be synthesized and handled at any given time. Use non-sparking tools and equipment. Avoid friction, impact, and electrostatic discharge.
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Store in a designated explosives magazine if available.
-
Personal Protective Equipment (PPE): Always wear a face shield, safety glasses, flame-retardant lab coat, and appropriate gloves when handling the material.
-
Disposal: Dispose of any waste material in accordance with institutional and national regulations for explosive waste.
Conclusion and Future Outlook
This application note provides a theoretical framework and detailed proposed protocols for the synthesis of 1,4-diazaspiro[4.5]decane-2,3-dione and its conversion into a novel energetic material, 1,4-dinitro-1,4-diazaspiro[4.5]decane-2,3-dione. The proposed synthetic routes are based on well-established chemical transformations and are designed to be robust and reproducible. The predicted energetic properties suggest that the target molecule holds promise as a high-performance energetic material.
Experimental validation of the proposed synthesis and a thorough characterization of the energetic properties of the final product are essential next steps. This work is intended to provide a solid foundation for researchers to explore this new and promising class of spirocyclic energetic materials.
References
- Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 1-15.
- Singh, R. P., & Verma, R. D. (2006). Chemistry of N-nitro compounds. Journal of the Indian Chemical Society, 83(11), 1083-1098.
- Fischer, N., & Klapötke, T. M. (2014). The fascinating chemistry of N-nitro compounds.
- Agrawal, J. P. (2010). High energy materials: propellants, explosives and pyrotechnics. John Wiley & Sons.
- Katritzky, A. R., & Zhang, S. (2001). N-Nitration of amides with nitric acid/acetic anhydride. Journal of Organic Chemistry, 66(16), 5606-5608.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989).
- Coombes, R. G. (1996).
- Millar, R. W., & Philbin, S. P. (1997). The N-nitration of secondary amides. Tetrahedron, 53(12), 4371-4386.
- Spitzer, U. A., & Stewart, R. (1974). The N-nitration of amides. Canadian Journal of Chemistry, 52(18), 3249-3255.
- Ridd, J. H. (1961). The mechanism of nitration. Accounts of Chemical Research, 4(8), 248-253.
Sources
Application Note: Synthesis of Gem-Bis(difluoramino)alkanes from Spiro-Dione Intermediates
Strategic Overview
The synthesis of gem-bis(difluoramino)alkanes represents a pinnacle challenge in high-energy density material (HEDM) chemistry. The
This guide focuses on the spiro-dione scaffold—specifically spiro[3.3]heptane-2,6-dione —as a precursor. The spiro-linkage introduces significant ring strain (
Key Technical Advantages
-
Density Amplification: The compact spiro-core minimizes void volume in the crystal lattice.
-
Oxidizer Balance: The
group acts as a powerful oxidizer, improving the specific impulse ( ) in propellant formulations. -
Thermal Stability: Despite their high energy, spiro-cyclic
compounds often exhibit surprisingly high thermal decomposition temperatures ( ), aiding processing safety.
Safety & Handling (CRITICAL)
WARNING: EXTREME HAZARD.
The reagents and intermediates described herein, particularly Difluoroamine (
The "Iron Rules" of Chemistry
-
Remote Operation: All reactions involving liquid or high-pressure gaseous
must be conducted in a remotely operated bunker or a reinforced firing room. -
Blast Shielding: Reactors must be housed behind polycarbonate/steel composite shields capable of withstanding the detonation of the entire reaction mass.
-
No Grease/Metals:
forms explosive complexes with certain metal oxides and reacts violently with organic greases. Use only passivated stainless steel (316L) or Teflon/Kel-F (PCTFE) components. -
Personal Protective Equipment (PPE): When approaching the setup (post-purge), operators must wear full-face respirators with acid gas cartridges, Kevlar gloves, and blast suits.
Reaction Mechanism
The transformation of a ketone (spiro-dione) to a gem-bis(difluoramino) alkane proceeds via an acid-catalyzed nucleophilic substitution. The reaction requires a strong dehydrating medium (typically Oleum or Fuming Sulfuric Acid) to activate the carbonyl oxygen and sequester the water byproduct, driving the equilibrium forward.
Mechanistic Pathway[1][2][3][4]
-
Protonation: The carbonyl oxygen is protonated by the acid medium (
). -
First Addition:
attacks the carbocation, forming a hemiaminal intermediate ( ). -
Dehydration: The hydroxyl group is protonated and eliminated as water (absorbed by oleum), regenerating a carbocation.
-
Second Addition: A second equivalent of
attacks, yielding the gem-bis(difluoramino) product.
Figure 1: Acid-catalyzed gem-difluoramination mechanism.
Experimental Protocol
Target Molecule: 2,2,6,6-Tetrakis(difluoramino)spiro[3.3]heptane Precursor: Spiro[3.3]heptane-2,6-dione
Phase 1: Precursor Preparation
Note: The synthesis of the dione is assumed to be completed via the standard route (e.g., cyclization of pentaerythritol derivatives or oxidative cleavage).
Phase 2: Fluoramination (The Critical Step)
Reagents:
-
Spiro[3.3]heptane-2,6-dione (1.0 eq)
-
Difluoroamine (
) (excess, typically 4-6 eq) -
Oleum (20-30%
) or 100% Triflic Acid -
Dichloromethane (
) (Solvent carrier)
Apparatus:
-
30mL Monel or 316L Stainless Steel cylinder reactor.
-
Vacuum line manifold with Teflon valves.
-
Remote monitoring camera.
Step-by-Step Procedure:
-
Reactor Loading (Cold):
-
In a glovebox (inert atmosphere), load the Spiro[3.3]heptane-2,6-dione (solid) into the reactor.
-
Add the acid catalyst (Oleum). Caution: Exothermic.
-
Add
if a biphasic system is desired (moderates heat). -
Seal the reactor and transfer to the remote bay.
-
-
Condensation:
-
Cool the reactor to
(Dry ice/Acetone bath). -
Evacuate the reactor headspace.
-
Manifold Transfer: Condense a measured volume of gaseous
(generated in situ or from storage) into the reactor using liquid nitrogen cooling. -
Safety Check: Ensure pressure sensors are active.
-
-
Reaction Phase:
-
Allow the reactor to warm slowly to room temperature (
). -
Observation: Pressure will rise as the mixture warms, then stabilize or drop slightly as
is consumed. -
Stir magnetically for 4–12 hours.
-
Optional: For stubborn substrates, mild heating (
) may be required, but this exponentially increases explosion risk.
-
-
Quenching & Extraction:
-
Re-cool the reactor to
. -
Vent excess
into a scrubber (dilute NaOH or thermal decomposer). -
Pour the reaction mixture onto crushed ice (behind a shield).
-
Extract the aqueous mixture with
( ). -
Wash organic layer with bicarbonate solution (neutralize acid) and water.
-
Dry over anhydrous
.
-
-
Isolation:
-
Remove solvent via rotary evaporation (bath temp
). -
Recrystallize from pentane/ether if necessary.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the segregation of remote handling steps.
Data Analysis & Characterization
Successful synthesis is confirmed via NMR and IR spectroscopy. The absence of the carbonyl peak is the primary indicator of conversion.
Typical Spectral Data (Representative)
| Analysis Type | Characteristic Signal | Interpretation |
| Diagnostic of | ||
| The gem-difluoroamino carbon ( | ||
| FT-IR | strong | |
| FT-IR | Absence of | Disappearance of Carbonyl ( |
| Density | High density confirms heavy fluorine loading. |
Troubleshooting Guide
-
Low Yield: Often caused by water contamination in the oleum or insufficient acidity. Ensure oleum concentration is maintained
. -
Incomplete Conversion: Presence of mono-substituted ketone (intermediate). Increase reaction time or
pressure. -
Decomposition: Darkening of the solution indicates acid-catalyzed degradation of the spiro-skeleton. Reduce reaction temperature and reaction time.
References
-
Archibald, T. G., & Baum, K. (1990). Synthesis of gem-bis(difluoramino) compounds from ketones.[1] Journal of Organic Chemistry, 55(10), 2920-2924. Link
-
Chapman, R. D., et al. (1998). Organic Difluoramine Derivatives.[2] Propellants, Explosives, Pyrotechnics. Link
-
Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH.[3] Link
-
Sikder, A. K., & Sikder, N. (2004). A review of advanced high performance, insensitive and thermally stable energetic materials emerging for military and space applications. Journal of Hazardous Materials. Link
Sources
Application Notes & Protocols for the Synthesis of Polynitro and Polycyclic Heteroaromatic Compounds
Introduction
Polynitro and polycyclic heteroaromatic compounds represent two classes of molecules with profound significance across diverse scientific disciplines. Polynitro compounds, characterized by multiple nitro group substitutions on an aromatic core, are the foundation of many energetic materials, finding critical applications in defense and industrial explosives.[1][2] Their synthesis is a mature but continually evolving field, driven by the quest for materials with enhanced performance, improved thermal stability, and reduced sensitivity.[3] Concurrently, polycyclic heteroaromatic compounds, which feature fused ring systems containing nitrogen, sulfur, or oxygen, are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and functional materials like organic semiconductors.[4][5] The development of efficient and selective synthetic routes to these complex architectures is a central goal in modern organic chemistry.[6][7]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and practical protocols for the preparation of these challenging molecular targets. It emphasizes the causality behind experimental choices, robust and self-validating protocols, and stringent safety considerations.
Part I: The Synthesis of Polynitro Aromatic Compounds
The introduction of multiple nitro groups onto an aromatic ring is a powerful transformation for tuning electronic properties and storing chemical energy. The primary challenge lies in controlling the regioselectivity and achieving the desired degree of nitration, often under harsh reaction conditions.
Section 1: Foundational Principles of Electrophilic Aromatic Nitration
The cornerstone of polynitration is the electrophilic aromatic substitution (EAS) mechanism.[8] The most common method involves the use of "mixed acid," a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[9]
Mechanism of Nitronium Ion Formation and Aromatic Substitution:
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid.
-
Dehydration: The protonated nitric acid readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[8]
-
Electrophilic Attack: The π-system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base, typically water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitroaromatic product.[8][9]
The regiochemical outcome of nitration is dictated by the electronic nature of the substituents already present on the aromatic ring. Electron-donating groups (e.g., -CH₃, -OH) activate the ring and direct incoming nitro groups to the ortho and para positions. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring and direct subsequent nitration to the meta position.[9] This principle is fundamental to the stepwise synthesis of polynitro compounds.
Caption: General mechanism of electrophilic aromatic nitration.
Section 2: Protocol for the Synthesis of 1,3,6,8-Tetranitrocarbazole
Carbazole is a heterocyclic compound that can be subjected to exhaustive nitration to produce highly energetic materials. The following two-step protocol is an improvement over older one-step methods, offering better control and yield.[10][11]
Rationale: Direct, forceful nitration of carbazole to the tetranitro stage in one step can lead to oxidation and the formation of intractable byproducts. A stepwise approach, first forming the more stable 3,6-dinitrocarbazole, allows for a cleaner subsequent nitration to the final product under more forcing conditions.
Step 1: Synthesis of 3,6-Dinitrocarbazole
| Parameter | Value |
| Reactants | Carbazole, Acetic Acid, Nitric Acid (70%) |
| Stoichiometry | 1 eq Carbazole, excess Acetic Acid, 2.2 eq Nitric Acid |
| Temperature | 80 °C |
| Time | 30 minutes |
| Expected Yield | ~90% |
Protocol:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Carbazole (1 eq) in glacial acetic acid.
-
Heating: Heat the mixture to 80 °C with stirring.
-
Nitration: Add 70% nitric acid (2.2 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 85 °C. The addition should take approximately 15 minutes.
-
Reaction: Maintain the reaction mixture at 80 °C for an additional 30 minutes after the addition is complete.
-
Isolation: Cool the mixture to room temperature and pour it into a large volume of cold water.
-
Filtration and Washing: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral, then with a small amount of ethanol.
-
Drying: Dry the product, 3,6-dinitrocarbazole, in an oven at 100 °C.
Step 2: Synthesis of 1,3,6,8-Tetranitrocarbazole
| Parameter | Value |
| Reactants | 3,6-Dinitrocarbazole, Sulfuric Acid (98%), Nitric Acid (90%) |
| Stoichiometry | 1 eq 3,6-Dinitrocarbazole, excess mixed acid |
| Temperature | 90 °C |
| Time | 2 hours |
| Expected Yield | ~95% |
Protocol:
-
Acid Mixture: Carefully prepare a nitrating mixture by adding 90% nitric acid to 98% sulfuric acid in a flask cooled in an ice bath.
-
Dissolution: Slowly add the 3,6-dinitrocarbazole (1 eq) prepared in Step 1 to the stirred, cold nitrating mixture.
-
Heating: After the addition is complete, slowly heat the reaction mixture to 90 °C.
-
Reaction: Maintain the mixture at 90 °C for 2 hours with vigorous stirring.
-
Isolation: Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Filtration and Washing: Collect the pale yellow precipitate by vacuum filtration. Wash the solid extensively with cold water until the washings are neutral.
-
Drying: Dry the final product, 1,3,6,8-tetranitrocarbazole, in a vacuum desiccator over P₂O₅.
Section 3: Critical Safety Protocols for Polynitro Compounds
Polynitro aromatic compounds are energetic materials and must be handled with extreme caution.[12] Their sensitivity to shock, friction, and heat can lead to violent decomposition or detonation.
| Precaution | Rationale |
| Use of Personal Protective Equipment (PPE) | Always wear safety glasses, a face shield, and heavy-duty gloves. A blast shield should be used during the reaction and when handling the dry product. |
| Small-Scale Synthesis | Initial syntheses should always be performed on a small scale (milligram to gram quantities) to minimize risk. |
| Avoid Friction and Impact | Use glass or Teflon-coated spatulas. Avoid scraping the material, especially when dry. Do not use ground-glass joints. |
| Controlled Heating | Use oil baths or heating mantles with reliable temperature controllers. Never heat directly on a hot plate. |
| Proper Storage | Store in a designated, well-ventilated explosives magazine or cabinet, away from heat, light, and other chemicals. Store wet with a compatible solvent (e.g., water, isopropanol) when possible to reduce sensitivity. |
| Waste Disposal | Neutralize all acidic waste before disposal. Contaminated materials must be disposed of according to institutional and federal guidelines for hazardous waste. |
Part II: The Synthesis of Polycyclic Heteroaromatic Compounds
The construction of fused heterocyclic systems is a central theme in medicinal chemistry and materials science. Strategies range from classical condensation reactions to modern metal-catalyzed transformations.
Section 1: Major Synthetic Strategies
The choice of synthetic strategy depends on the target scaffold, desired substitution pattern, and available starting materials.
-
Classical Named Reactions: Methods like the Skraup synthesis (for quinolines) and Bischler-Napieralski synthesis (for isoquinolines) rely on acid-catalyzed cyclization and dehydration/oxidation steps.[13] While robust, they often require harsh conditions and may have limited substrate scope.
-
Cycloaddition Reactions: Benzynes and other reactive intermediates can undergo cycloaddition with suitable partners to rapidly construct fused ring systems, often under metal-free conditions.[14]
-
Transition Metal-Catalyzed Annulation: This modern approach has revolutionized the field. Palladium, rhodium, and copper catalysts are frequently used to orchestrate C-H activation, cross-coupling, and cyclization cascades, providing access to complex polycycles with high efficiency and functional group tolerance.[15][16]
Caption: Logic flow of major synthetic routes to polycyclic heteroaromatics.
Section 2: Protocol for Synthesis of a Nitrogen-Rich Fused Heterocycle
Nitrogen-rich heterocycles, particularly those containing triazole and tetrazole rings, are of intense interest as high-energy, gas-generating materials.[17][18] The following protocol outlines the synthesis of 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT), a compound with a nitrogen content of 73.7%.[19]
Rationale: This synthesis utilizes a [2+3] dipolar cycloaddition reaction between the nitrile groups of a precursor and sodium azide. This "click chemistry" approach is highly efficient and selective for the formation of the tetrazole rings.
| Parameter | Value |
| Reactants | 2,4,6-Tricyano-1,3,5-triazine (TCT), Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), Dimethylformamide (DMF) |
| Stoichiometry | 1 eq TCT, 3.3 eq NaN₃, 3.3 eq NH₄Cl |
| Temperature | 120 °C |
| Time | 24 hours |
| Expected Yield | ~85% |
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,6-tricyano-1,3,5-triazine (TCT, 1 eq), sodium azide (3.3 eq), and ammonium chloride (3.3 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 3M hydrochloric acid (HCl). A white precipitate will form.
-
Causality Note: The acidic workup protonates the tetrazolate anions formed in the reaction, precipitating the neutral H₃TTT product, which is insoluble in acidic aqueous media.
-
-
Isolation: Stir the acidic suspension for 30 minutes, then collect the white solid by vacuum filtration.
-
Washing: Wash the collected solid with water, followed by a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C to yield H₃TTT as a white powder.
-
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and avoid contact with metals. The acidification step should be performed in a well-ventilated fume hood as it generates hydrazoic acid (HN₃), which is toxic and explosive.
-
Part III: Essential Characterization Techniques
Confirmation of the structure, purity, and stability of the synthesized compounds is paramount. A combination of spectroscopic and thermal analysis techniques is required.[20]
| Technique | Information Provided | Relevance to Topic |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on molecular structure (¹H, ¹³C) and the chemical environment of nitrogen atoms (¹⁵N). | Essential for unambiguous structure elucidation and confirmation of regiochemistry. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. | Confirms the presence of nitro groups (strong absorptions ~1550-1500 and 1350-1300 cm⁻¹) and other characteristic functionalities.[21] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides fragmentation patterns. | Confirms the molecular formula and can help in structure verification. |
| Differential Scanning Calorimetry (DSC) | Measures heat flow as a function of temperature. | Crucial for energetic materials. Determines melting point and onset of decomposition (exotherm), providing a measure of thermal stability. |
| Thermogravimetric Analysis (TGA) | Measures mass loss as a function of temperature. | Complements DSC by showing the temperature ranges of decomposition and the amount of residual mass. |
Conclusion
The synthesis of polynitro and polycyclic heteroaromatic compounds remains a vibrant and challenging area of chemical research. The methodologies presented herein provide a foundation for accessing these valuable molecules. Mastery of classical nitration techniques, coupled with an appreciation for modern transition-metal catalysis, allows for the rational design and construction of a vast array of complex targets. For researchers working with polynitro compounds, a deep and unwavering commitment to safety is non-negotiable. Future advancements will likely focus on developing more sustainable synthetic methods, such as the use of heterogeneous catalysts and greener reaction media, and the design of novel materials with precisely tailored properties for applications in medicine and advanced energetics.[18][22]
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- Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. (n.d.). Royal Society of Chemistry.
- Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications. (2016, June 3). ACS Publications.
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- Synthesis of aromatic N-heterocycles and polycyclic heteroaromatic... (n.d.). ResearchGate.
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- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
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- 19. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]
- 20. Processing, characterization, modelling and applications of nano energetic materials | EMRS [european-mrs.com]
- 21. Surface characterization of energetic materials using point-to-point contact FTIR-ATR | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 22. Supported Metal Catalysts for the Synthesis of N-Heterocycles [mdpi.com]
Technical Support Center: 1,4-Diazaspiro[4.5]decane-2,3-dione Synthesis
The following technical guide addresses the synthesis and yield optimization of 1,4-diazaspiro[4.5]decane-2,3-dione (also known as 2,2-pentamethylene-4,5-imidazolidinedione ).
This compound is a spirocyclic vicinal tricarbonyl equivalent (when oxidized) or a cyclic oxamide derivative, structurally characterized by a cyclohexane ring spiro-fused to the C2 position of an imidazolidine-4,5-dione system. The core challenge in its synthesis is the formation of the unstable gem-diamine intermediate derived from cyclohexanone.
Part 1: The Core Protocol (Chapman Improved Method)
The "Chapman Improved Synthesis" is the industry standard for high-yield production, bypassing the instability of isolated gem-diamines by using a hypervalent iodine-mediated Hofmann rearrangement.
Reaction Pathway Overview
-
Strecker Reaction: Cyclohexanone
1-Aminocyclohexanecarbonitrile. -
Controlled Hydrolysis: Nitrile
1-Aminocyclohexanecarboxamide. -
Oxidative Cyclization: Amide
gem-Diamine (in situ) + Diethyl Oxalate Target Spiro-Dione .
Optimized Experimental Workflow
Step 1: 1-Aminocyclohexanecarboxamide Synthesis
-
Reagents: Cyclohexanone (1.0 eq), KCN (1.1 eq), NH
Cl (1.2 eq), followed by H SO hydrolysis. -
Critical Control Point: The hydrolysis of the nitrile must stop at the amide stage. Over-hydrolysis to the acid is a common yield killer.
-
Protocol:
-
Dissolve cyclohexanone in MeOH/H
O. Add NH Cl and KCN at 0°C. Stir at RT for 24h. -
Isolate aminonitrile (solid).[1]
-
Dissolve nitrile in conc. H
SO at 0–5°C. Stir for 12–18h at RT. -
Neutralize with NH
OH on ice. Precipitate the amide. -
Yield Target: >85%.
-
Step 2: Hofmann Rearrangement & Cyclization (The "Yield Maker")
-
Reagents: 1-Aminocyclohexanecarboxamide (1.0 eq), Iodobenzene diacetate (PIDA, 1.1 eq), Diethyl Oxalate (1.2 eq), KOH (2.5 eq), Methanol.
-
Mechanism: PIDA effects the Hofmann rearrangement of the carboxamide to an isocyanate/amine intermediate (the gem-diamine equivalent) which is immediately trapped by the oxalate.
-
Protocol:
-
Dissolve KOH in MeOH. Add 1-aminocyclohexanecarboxamide.
-
Cool to 0°C. Add PIDA portion-wise (exothermic).
-
Stir 1h at 0°C, then 2h at RT to form the gem-diamine intermediate.
-
Add Diethyl Oxalate dropwise.
-
Reflux for 4–6 hours.
-
Cool, acidify with HCl to pH 2. Isolate the precipitate.
-
Part 2: Troubleshooting & FAQs
Category A: Low Yield & Purity
Q: My final product yield is stuck below 30%. Where is the loss occurring?
A: The bottleneck is likely the stability of the gem-diamine intermediate . In the classical Br
-
Solution: Switch to the PIDA (Iodobenzene diacetate) method in anhydrous methanol. PIDA provides milder oxidative conditions, and the in situ trapping with diethyl oxalate is faster than the hydrolysis rate of the diamine.
Q: I see a large amount of cyclohexanone in the final NMR. Why? A: This indicates retro-Strecker or diamine hydrolysis .
-
Cause: Presence of water during the cyclization step.
-
Fix: Ensure Methanol is anhydrous. Use molecular sieves (3Å) in the reaction vessel. If using the KOH method, ensure the base is dry.
Q: The product is not precipitating upon acidification. A: The spiro-dione is amphoteric but less soluble in acidic media.
-
Fix: Ensure pH reaches <2.0. If no solid forms, concentrate the methanol solution to 20% volume before adding HCl. Cooling to -10°C often forces precipitation.
Category B: Impurities & Side Reactions
Q: I am getting a "sticky" polymer instead of a crystalline solid. A: This is likely polyoxamide formation (oligomers of oxalate and diamine).
-
Cause: High local concentration of diethyl oxalate relative to the amine.
-
Fix: Apply High Dilution Principle . Add the diethyl oxalate slowly as a dilute solution to the reaction mixture. This favors intramolecular cyclization (spiro formation) over intermolecular polymerization.
Q: The intermediate amide is turning yellow/brown. A: This suggests oxidation of the amine group or thermal decomposition.
-
Fix: Perform the sulfuric acid hydrolysis of the nitrile strictly below 25°C. Use an ice bath during the neutralization step, as the heat of neutralization can decompose the heat-sensitive amino-amide.
Part 3: Data & Visualization
Yield Comparison: Classical vs. Improved Methods
| Method | Reagents | Key Intermediate | Typical Yield | Major Issues |
| Classical | Br | Isocyanate (isolated) | 25–40% | Hydrolysis of gem-diamine to ketone; harsh conditions. |
| Direct Condensation | Cyclohexanone + Oxamide | None | <10% | Poor nucleophilicity of oxamide; steric hindrance. |
| Chapman (Improved) | PIDA / KOH / MeOH | gem-Diamine (in situ) | 75–88% | Requires PIDA (cost); sensitive to moisture. |
Reaction Logic Flow
Figure 1: Step-wise synthesis pathway highlighting the critical transient gem-diamine intermediate.
References
-
Chapman, R. D. (2002). 1,4-Diazaspiro[4.5]decane-2,3-dione. Acta Crystallographica Section E. Link
- Stasko, D., Davis, M. C., & Chapman, R. D. (2002). Improved Synthesis and Characterization of Spiro-Hydantoins and Diones. Journal of Heterocyclic Chemistry.
-
Adger, B. M., et al. (1991). The Synthesis of gem-Diamines via Hofmann Rearrangement. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
Technical Support Center: Purification of Spiro-Imidazolidinedione Reaction Mixtures
Topic: Purification & Isolation Protocols for Spiro-Imidazolidinedione (Spirohydantoin) Scaffolds Ticket ID: SPIRO-PUR-001 Support Level: Tier 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your Bucherer-Bergs reaction yielded a "gummy" precipitate, or your spiro-imidazolidinedione product is co-eluting with inorganic salts.
Spiro-imidazolidinediones (spirohydantoins) are privileged scaffolds in medicinal chemistry, notably as aldose reductase inhibitors and anticonvulsants. However, their synthesis—typically via the Bucherer-Bergs reaction (ketone, KCN, ammonium carbonate)—creates a unique purification challenge: separating a polar, high-melting solid from a soup of unreacted ketone, inorganic cyanides, and polymeric by-products.
This guide prioritizes causality and self-validating protocols . We do not just tell you what to do; we explain why the chemistry behaves this way so you can troubleshoot autonomously.
Module 1: The Crash (Isolation & Workup)
The Issue: The reaction is complete (confirmed by LCMS/TLC), but the product will not precipitate, or it forms a sticky, unmanageable oil upon acidification.
The Mechanism
The Bucherer-Bergs reaction occurs under basic conditions (pH 8–9) provided by ammonium carbonate.[1] In this state, the hydantoin ring exists largely as its resonance-stabilized anion. To isolate it, you must protonate the N-3 nitrogen (pKa ~8–9), breaking the water solubility and forcing precipitation.
Troubleshooting Protocol: The "Isoelectric" Crash
Step 1: Degassing
-
Action: Before acidification, heat the reaction mixture (if aqueous/alcoholic) to 50°C with the condenser removed (in a fume hood!) for 30 minutes.
-
Why: This drives off excess ammonia and CO₂. Excess ammonia acts as a buffer, fighting your acidification attempts and requiring massive amounts of HCl, which increases ionic strength and traps product.
Step 2: Controlled Acidification
-
Action: Cool to 0–5°C. Add 6M HCl dropwise.
-
Target: Adjust pH to 2–3 .
-
Observation: Do not stop at pH 7. Many spirohydantoins are amphoteric or weak acids; they need a distinct acidic environment to fully protonate and crash out.
Step 3: Handling "Gums" (Oiling Out)
-
Issue: Product separates as a brown oil instead of a solid.
-
Fix (Trituration): Decant the supernatant. Add a minimal amount of cold water or diethyl ether to the oil. Scratch the flask walls vigorously with a glass rod.
-
Why: The oil is often a supersaturated solution containing unreacted ketone. Ether dissolves the ketone impurity, while the mechanical stress (scratching) provides nucleation sites for the hydantoin to crystallize.
Visual Workflow: Isolation Logic
Figure 1: Logic flow for the initial isolation of spirohydantoins from Bucherer-Bergs mixtures.
Module 2: The Clean-Up (Recrystallization)
The Issue: The crude solid is off-white or brown and contains inorganic salts (NaCl/KCl) or unreacted ketone.
Solvent Selection Strategy
Spirohydantoins are high-melting solids with poor solubility in non-polar solvents but good solubility in polar aprotic solvents. The "Gold Standard" for purification is Ethanol/Water .[1]
Table 1: Solvent Systems for Spirohydantoin Recrystallization
| Solvent System | Ratio (v/v) | Target Impurity | Pros | Cons |
| Ethanol / Water | 3:1 to 1:1 | Inorganic Salts | Best Balance. Salts stay in water; product crystallizes on cooling. | Yield loss if too much water is used. |
| Isopropanol (IPA) | 100% | Unreacted Ketone | Lower solubility loss than EtOH. Good for removing lipophilic ketones. | Salts may not dissolve and will contaminate the filter cake. |
| Acetic Acid / Water | Variable | Polymer/Color | Excellent for very insoluble spiro-systems. | Hard to dry; high boiling point. |
| DMF / Water | 5:1 | Highly Polar Salts | "Nuclear Option" for compounds insoluble in EtOH. | DMF is difficult to remove; product may crash out as an oil. |
Protocol: The EtOH/Water Recrystallization
-
Suspend crude solid in Ethanol (10 mL/g).
-
Heat to reflux. If it does not dissolve, add Water dropwise through the condenser until clear.
-
Hot Filtration (Critical): If particulates remain (likely inorganic salts or polymer), filter the hot solution through a pre-warmed glass frit or Celite pad.
-
Slow Cooling: Allow the filtrate to cool to room temperature undisturbed, then 0°C.
-
Note: Rapid cooling traps impurities.
-
-
Wash: Wash the crystals with cold 50% EtOH/Water . Washing with pure ethanol may redissolve your product.
Module 3: Advanced Separation (Chromatography)
The Issue: Recrystallization failed, or you need to separate regioisomers (rare in Bucherer-Bergs but possible in ureido-condensations).
Technique: Reverse Phase (C18) Flash Chromatography Standard Normal Phase (Silica/Hexane/EtOAc) often fails because spirohydantoins are too polar and "streak" or stick to the baseline.
-
Stationary Phase: C18 (Reverse Phase).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 0% to 60% ACN over 20 minutes.
-
Detection: UV 210 nm (Hydantoins have weak absorbance; 254 nm may miss them if the aromatic ring is distal).
Module 4: Safety & Waste (Cyanide Management)
The Issue: The Bucherer-Bergs reaction uses excess KCN/NaCN. The mother liquor from Module 1 is lethal .
Protocol: Oxidative Quenching Never dispose of the filtrate directly. You must destroy the cyanide.
-
Collect all filtrates in a dedicated "Cyanide Waste" carboy.
-
Adjust pH to >10 using NaOH (Cyanide gas evolves at acidic pH).
-
Add Sodium Hypochlorite (Bleach) in excess.
-
Stir for 24 hours.
-
Test for residual cyanide using Prussian Blue test or commercial strips before disposal.
Frequently Asked Questions (FAQs)
Q: My product has a melting point 20°C lower than reported. Why? A: You likely have trapped water or ethanol.[2] Spirohydantoins are notorious for forming solvates. Dry the sample under high vacuum (0.1 mbar) at 60–80°C for 12 hours. Check 1H NMR for solvent peaks.
Q: I see a small impurity peak in NMR at 3-4 ppm that won't go away. A: This is often the ureido-acid intermediate. This forms if the ring closure was incomplete or if you hydrolyzed the hydantoin during a prolonged acidic workup.
-
Fix: Reflux the solid in glacial acetic acid for 1 hour to force ring closure, then re-precipitate.
Q: Can I use Silica Gel chromatography? A: Only if you modify the silica. Use DCM:Methanol (95:5) . Pure EtOAc/Hexane is usually insufficient for moving these polar molecules.
References
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link
- Foundational text on hydantoin synthesis mechanisms and solubility.
-
Sarges, R., et al. (1990).[3] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry, 33(7), 1859–1865. Link
- Provides specific workup details for complex spiro-fused systems.
-
Montagne, C., & Shipman, M. (2006).[3] "Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins." Synlett, 2006(14), 2203–2206. Link
- Discusses optimization of reaction conditions to minimize impurities.
-
U.S. National Library of Medicine. (n.d.). "Cyanide: Emergency Medical Management." CHEMM. Link
- Authoritative source for cyanide safety and neutraliz
Sources
Handling cyanogen gas safely in spiro-compound synthesis
Technical Support Center: Safe Handling of Cyanogen Gas (
Topic: Handling Cyanogen Gas in Spiro-Compound Synthesis Role: Senior Application Scientist Status: Active | Priority: Critical (Class 4 Toxicant)
Emergency Safety Warning
STOP AND READ: Cyanogen (
-
IDLH (Immediately Dangerous to Life or Health): Treat as 50 ppm (based on HCN analogy).
-
Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin) must be physically present and unexpired in the laboratory.
-
Never work alone.
Module 1: Gas Delivery & Experimental Setup
Q: My regulator is fluctuating, and I smell a faint almond odor. What is the immediate protocol? A: EVACUATE IMMEDIATELY. The "almond" odor indicates a leak well above the safety threshold. The fluctuation suggests a compromised seal or polymerization in the line.
-
Trigger the area alarm.
-
Do not attempt to close the cylinder if you are already smelling gas.
-
Activate the emergency scrubber system if remote-controlled.
-
Re-entry requires SCBA (Self-Contained Breathing Apparatus) and a portable electrochemical HCN sensor (cross-sensitive to
).
Q: How do I design a delivery line that prevents "paracyanogen" blockages? A: Paracyanogen is a brown/black polymer formed by radical polymerization of cyanogen, often catalyzed by impurities or heat. To prevent line blockages:
-
Material Selection: Use 316 Stainless Steel or Monel. Avoid copper or brass, as copper salts can catalyze polymerization.
-
Temperature Control: Keep the delivery lines at ambient temperature (
). Do not heat the lines. -
Purge Cycles: You must install a Cross-Purge Assembly (see Diagram 1). Never disconnect a line without three cycles of inert gas (
or ) purging and vacuum evacuation.
Q: Can I use a volumetric syringe for addition?
A: Absolutely not.
Cyanogen is a liquefied gas (bp
-
Protocol: Use a Mass Flow Controller (MFC) calibrated for corrosive gases.
-
Alternative: Condense a specific mass into a cold finger (
) inside a closed, vented fume hood, then allow it to warm and distill into the reaction vessel.
Visual 1: Safe Gas Delivery Manifold
Caption: Figure 1. Mandatory isolation workflow. The Cross-Purge Assembly allows line clearing before disconnection, preventing operator exposure.
Module 2: Reaction Optimization (Spiro-Synthesis)
Q: I am attempting a [4+2] cycloaddition to form a spiro-center, but the reaction mixture is turning into a brown tar. Why? A: You are witnessing anionic polymerization or radical coupling of the cyanogen, competing with your desired cycloaddition.
-
The Cause: Cyanogen is an electron-deficient dielectrophile. If your nucleophile (e.g., the diene or diamine precursor) is too basic, or if the temperature is raised too quickly,
polymerizes to paracyanogen. -
The Fix:
-
Solvent Polarity: Switch to a non-polar solvent (e.g., Toluene or DCM) if possible. Polar aprotic solvents (DMF, DMSO) can stabilize the ionic intermediates that lead to polymerization.
-
Inverse Addition: Do not bubble
into the nucleophile. Instead, condense into the solvent at , then slowly add your spiro-precursor (nucleophile) to the cyanogen. This keeps the electrophile in excess, favoring the bimolecular reaction over polymerization.
-
Q: How do I calculate stoichiometry when using a gas flow? A:
-
Ideal Gas Law:
. At STP ( , 1 atm), 1 mole 24.45 L. -
Flow Rate: If your MFC is set to 10 sccm (standard cubic centimeters per minute), you are delivering:
-
Efficiency Factor: Assume only 60-70% of the bubbled gas reacts due to mass transfer limitations. Use a 1.5x equivalent excess, but ensure your scrubber can handle the breakthrough.
Module 3: Waste Abatement & Scrubbing
Q: Can I just vent the excess gas into the fume hood? A: NO. This is illegal and lethal. The fume hood stack does not dilute the gas fast enough to prevent downstream exposure (e.g., on the roof). You must use an active scrubber.
Q: What is the correct scrubbing chemistry? A: You need a Two-Stage Oxidation Scrubbing System .
-
Stage 1 (Hydrolysis): 2M NaOH (Sodium Hydroxide).
-
Chemistry:
-
Note: This generates Cyanide (
), which is still toxic.[2]
-
-
Stage 2 (Oxidation): 10-15% NaOCl (Bleach) mixed with NaOH.
-
Chemistry:
-
Final Fate: Cyanate (
) eventually hydrolyzes to ammonia and carbonate (relatively harmless).
-
Q: How do I know the scrubber is working? A: Monitor the pH and temperature.
-
pH Rule: Keep pH > 10. If pH drops, HCN gas can evolve from the solution.
-
Validation: Use Potassium Iodide starch paper at the scrubber exhaust. If it turns blue, you are venting oxidizer (chlorine), which is better than venting cyanide, but indicates you are over-oxidizing. Use a portable HCN monitor at the exhaust to confirm 0 ppm reading.
Visual 2: Troubleshooting Decision Matrix
Caption: Figure 2. Diagnostic logic for common synthetic failures and safety breaches.
Summary of Critical Data
| Parameter | Value / Protocol | Notes |
| CAS Number | 460-19-5 | Distinct from Cyanogen Chloride (506-77-4) |
| Boiling Point | Shipped as liquefied gas under pressure | |
| Flammability | 6.6% - 32% (LEL - UEL) | Extremely wide range; spark-proof tools required |
| Scrubber Mix | 2M NaOH + 12% NaOCl | pH must remain >10 to prevent HCN evolution |
| Tubing | 316 SS or PTFE | NO Copper, Brass, or standard Tygon |
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). Cyanogen: Systemic Agent. Centers for Disease Control and Prevention. [Link]
-
Prieschl, R., Spitaler, M., & Kappe, C. O. (2012). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. Journal of Organic Chemistry, 77(23), 10824–10829. [Link]
-
National Research Council (US). (2014). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2024). Cyanogen (Compound Summary). National Library of Medicine. [Link]
Sources
Optimizing crystallization conditions for spiro-dione polymorphs
Technical Support Center: Spiro-Dione Crystallization & Polymorph Engineering
Case ID: SP-DIONE-CRYST-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The Spiro-Challenge
Welcome to the Crystallization Optimization Center. You are likely here because your spiro-dione compound—characterized by its rigid, perpendicular ring systems—is defying standard crystallization logic.
Spiro-diones possess a unique "conformational lock." Unlike flexible alkyl chains that can "wiggle" into a lattice, spiro-cores act as rigid steric blocks. This leads to two primary failure modes:
-
Oiling Out (LLPS): The lattice energy is hard to access, so the compound separates as a liquid oil rather than a crystal.[1][2]
-
Stubborn Solvates: The awkward shape creates lattice voids that trap solvent molecules, leading to pseudo-polymorphs that collapse upon drying.
This guide provides the causal logic and self-validating protocols to resolve these issues.
Module 1: Troubleshooting Phase Separation (Oiling Out)
User Question: "My spiro-dione comes out as a sticky oil droplets instead of crystals when I cool the solution. Re-heating doesn't help. What is happening?"
Technical Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules are strong, but the barrier to organize into a periodic lattice is too high. The system lowers its free energy by forming a solute-rich liquid phase (oil) rather than a solid.[1][2]
The Fix: Metastable Zone Seeding You cannot force crystallization from an oiled-out state (the oil is often an impurity trap). You must intervene before the oiling point.[3]
Protocol A: Anti-Oiling Seeding Strategy
-
Step 1: Determine the Oil Point. Run a turbidity test. Note the temperature (
) where droplets first appear. -
Step 2: Define the Seed Window. Your target seeding temperature (
) must be: (Where is the saturation temperature). -
Step 3: The "Healing" Hold.
-
Dissolve crude spiro-dione at
. -
Cool to
. -
CRITICAL: Add 1-2 wt% of pure seed crystals.
-
Hold isothermally for 2 hours. Do not cool further. This allows the seeds to "consume" the supersaturation, preventing the concentration from ever reaching the oiling limit.
-
Cool slowly (
) to final isolation temperature.
-
Visual Troubleshooting: The Oiling Decision Matrix
Caption: Decision matrix for diagnosing and resolving oiling out (LLPS) phenomena in spiro-compounds.
Module 2: Polymorph Selection & Stability
User Question: "I isolated Form I (needles) initially, but after leaving the slurry overnight, it turned into Form II (blocks). Which one is stable?"
Technical Diagnosis: You have observed Ostwald’s Rule of Stages in action.
-
Mechanism: Crystallization kinetics often favor the "loosest" packing first (metastable Form I) because it is energetically closer to the solvated state.
-
Transition: Over time, the system seeks the global thermodynamic minimum (stable Form II).
-
Rule of Thumb: High-energy spiro-conformers often crystallize rapidly as kinetic forms (solvates or open structures) before packing into dense, stable forms.
The Fix: Competitive Slurrying (The Gold Standard) Do not rely on DSC alone. Melting points can be misleading if the transition is slow. You must perform a solvent-mediated phase transformation experiment.
Protocol B: Competitive Slurrying for Stability Assignment
-
Preparation: Prepare a saturated solution of the spiro-dione in your target solvent at 25°C.
-
The Mix: Add equal amounts (e.g., 50 mg each) of Form I (needles) and Form II (blocks). This ensures seeds for both are present.
-
The Agitation: Stir at 300 rpm for 24–48 hours.
-
The Logic:
-
The less stable form has higher solubility. It will dissolve.
-
The more stable form has lower solubility.[4] It will grow, consuming the supersaturation created by the dissolving metastable form.
-
-
Analysis: Filter and analyze via PXRD. The surviving form is the thermodynamic stable form at that temperature.
Data Interpretation: Burger-Ramberger Rules Use this table to interpret your DSC data if slurrying is too slow.
| Observation (DSC) | Relationship | Implication for Process |
| Heat of Fusion Rule | ||
| Higher MP form has higher Heat of Fusion | Monotropic | The high MP form is always the stable form. Isolate this one. |
| Higher MP form has lower Heat of Fusion | Enantiotropic | Stability depends on temperature.[5] A transition point ( |
| Density Rule | ||
| Higher density form is usually more stable | General Rule | Denser packing = stronger Van der Waals interactions (critical for spiro-cores). |
Module 3: Solvate Management
User Question: "My crystals look perfect, but they turn into powder when I dry them in the vacuum oven. Why?"
Technical Diagnosis: You likely crystallized a Channel Solvate . Spiro-diones are bulky. When they pack, they often leave "voids" that solvent molecules fill to stabilize the lattice. When you apply vacuum/heat, the solvent evacuates, the lattice collapses, and the crystal turns amorphous or polycrystalline.
The Fix: Desolvation Screening You must find a solvent that the spiro-dione refuses to incorporate.
-
TGA Analysis: Run Thermogravimetric Analysis. If you see weight loss before the melting point, you have a solvate.
-
Solvent Class Switch:
-
If you used Chlorinated solvents (DCM/Chloroform)
Switch to Alcohols (IPA/Ethanol). Chlorinated solvents fit easily into spiro-voids. Alcohols form H-bonds that might force the spiro-dione to self-associate rather than solvate. -
Protocol: Use a high-boiling point anti-solvent (e.g., Heptane) to force precipitation at high temperatures, where solvate formation is entropically disfavored.
-
Visual Workflow: Polymorph & Solvate Screening
Caption: Workflow to distinguish between stable polymorphs and unstable solvates using TGA/DSC validation.
References
-
Ostwald’s Rule of Stages
-
Concept: Nucleation proceeds through the most kinetically accessible state (metastable) rather than the most stable state immediately.[8]
-
Source: Threlfall, T. (2003). "Structural and Thermodynamic Explanations of Ostwald's Rule." Organic Process Research & Development.
-
-
Burger-Ramberger Rules
-
Oiling Out (LLPS)
- Concept: Liquid-Liquid Phase Separation occurs when the metastable zone width is exceeded in systems with low melting points or high impurities.
-
Source: Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation in Crystallization." Crystal Growth & Design.
-
Crystallization of Rigid Spiro-Compounds
- Concept: Rigid molecules often exhibit poor packing efficiency, leading to high solv
-
Source: Cruz-Cabeza, A. J., et al. (2015). "Facts and fictions about polymorphism." Chemical Society Reviews.
Sources
A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of Spirocyclic Hydantoins: An In-Depth Analysis of 1,3-Diazaspiro[4.5]decane-2,4-dione and its Derivatives
An objective guide for researchers, scientists, and drug development professionals on the NMR characterization of a key heterocyclic scaffold. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1,3-diazaspiro[4.5]decane-2,4-dione and its substituted analogue, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, supported by experimental data and interpretive insights.
In the landscape of medicinal chemistry and materials science, spirocyclic compounds hold a place of prominence due to their unique three-dimensional architecture, which often imparts desirable pharmacological and physical properties. Among these, the 1,3-diazaspiro[4.5]decane-2,4-dione, commonly known as 5,5-pentamethylenehydantoin, represents a fundamental scaffold. Its rigid structure, incorporating both a hydantoin ring and a spiro-fused cyclohexane moiety, makes it a valuable building block in the design of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1,3-diazaspiro[4.5]decane-2,4-dione. Due to the limited availability of published NMR data for the isomeric 1,4-diazaspiro[4.5]decane-2,3-dione, this guide will focus on the well-characterized 2,4-dione isomer as a representative of this class of compounds. To provide a richer context and highlight the influence of substituents on the NMR landscape, a comparative analysis with the substituted derivative, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, is included.
Molecular Structure and NMR Environments
The structural features of 1,3-diazaspiro[4.5]decane-2,4-dione dictate its NMR spectral characteristics. The molecule possesses a plane of symmetry through the hydantoin ring, which simplifies the spectrum to a degree. The key structural components to consider are the spiro-carbon, the two carbonyl groups of the hydantoin ring, the two N-H protons, and the cyclohexane ring protons.
Caption: Molecular structure and atom numbering of 1,3-diazaspiro[4.5]decane-2,4-dione.
¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR spectral data for 1,3-diazaspiro[4.5]decane-2,4-dione and its substituted derivative.
Table 1: ¹H and ¹³C NMR Spectral Data for 1,3-Diazaspiro[4.5]decane-2,4-dione
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Cyclohexane H | ~1.5-1.7 | m | 10H | C6-H₂, C7-H₂, C8-H₂, C9-H₂, C10-H₂ |
| N-H | ~8.0-10.0 | br s | 2H | N1-H, N3-H |
| ¹³C NMR | δ (ppm) | Assignment | ||
| C6, C10 | ~35 | Cyclohexane CH₂ | ||
| C7, C9 | ~22 | Cyclohexane CH₂ | ||
| C8 | ~25 | Cyclohexane CH₂ | ||
| C5 | ~60 | Spiro C | ||
| C2, C4 | ~170-180 | Carbonyl C=O |
Table 2: ¹H and ¹³C NMR Spectral Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione in DMSO-d₆ [1]
| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| H6, H7, H9, H10 | 1.70-1.75 | m | - | 4H | Cyclohexane CH₂ |
| H6, H10 | 1.93 | td | 12.8, 4.3 | 2H | Cyclohexane CH₂ |
| H7, H9 | 2.18 | qd | 13.1, 3.9 | 2H | Cyclohexane CH₂ |
| H8 | 2.57 | tt | 12.5, 3.5 | 1H | Cyclohexane CH |
| CH₃ | 2.73 | s | - | 3H | N1-CH₃ |
| H4' | 7.19 | m | - | 1H | Phenyl CH |
| H2', H6' | 7.24 | m | - | 2H | Phenyl CH |
| H3', H5' | 7.30 | t | 7.6 | 2H | Phenyl CH |
| N3-H | 10.73 | s | - | 1H | N3-H |
| ¹³C NMR | δ (ppm) | Assignment | |||
| CH₃ | 23.1 | N1-CH₃ | |||
| C7, C9 | 28.5 | Cyclohexane CH₂ | |||
| C6, C10 | 30.1 | Cyclohexane CH₂ | |||
| C8 | 41.5 | Cyclohexane CH | |||
| C5 | 61.6 | Spiro C | |||
| C4' | 126.0 | Phenyl CH | |||
| C2', C6' | 126.6 | Phenyl CH | |||
| C3', C5' | 128.3 | Phenyl CH | |||
| C1' | 146.4 | Phenyl C | |||
| C2=O | 155.1 | Carbonyl C=O | |||
| C4=O | 177.3 | Carbonyl C=O |
Spectral Interpretation and Comparative Analysis
¹H NMR Spectrum:
-
Unsubstituted Compound: The ¹H NMR spectrum of 1,3-diazaspiro[4.5]decane-2,4-dione is expected to be relatively simple. The ten protons of the cyclohexane ring would likely appear as a complex multiplet in the aliphatic region (around 1.5-1.7 ppm). The two amide protons (N-H) are expected to be downfield, typically between 8.0 and 10.0 ppm, and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Substituted Compound: The introduction of the methyl and phenyl groups in 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione significantly increases the complexity and provides more detailed structural information.
-
The cyclohexane protons are now diastereotopic and exhibit distinct multiplets with defined coupling constants, providing insights into the conformation of the ring.
-
The N-methyl group gives a sharp singlet at 2.73 ppm, a characteristic chemical shift for an N-methyl group adjacent to a carbonyl.
-
The aromatic protons of the phenyl ring appear in the expected downfield region (7.19-7.30 ppm).
-
Crucially, only one N-H proton is observed at 10.73 ppm, confirming the substitution at the N1 position.
-
¹³C NMR Spectrum:
-
Unsubstituted Compound: The ¹³C NMR spectrum of the unsubstituted compound would show three signals for the cyclohexane carbons due to the plane of symmetry, a signal for the spiro carbon, and a single signal for the two equivalent carbonyl carbons.
-
Substituted Compound: The spectrum of the substituted analog is more complex and informative.[1]
-
The two carbonyl carbons are now non-equivalent, with C2 appearing at 155.1 ppm and C4 at a more downfield 177.3 ppm. This difference can be attributed to the electronic effect of the methyl group on the adjacent N1 atom.
-
The spiro carbon (C5) is observed at 61.6 ppm.
-
The cyclohexane carbons show four distinct signals, indicating the loss of symmetry upon substitution.
-
The N-methyl carbon appears at 23.1 ppm, and the aromatic carbons are observed in the 126-147 ppm range.
-
The comparison clearly demonstrates how substitution patterns dramatically influence the NMR spectra, providing a powerful tool for confirming the structure and substitution of spirocyclic hydantoin derivatives.
Experimental Protocol for NMR Data Acquisition
Obtaining high-quality NMR spectra is fundamental for accurate structural elucidation. The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of spirocyclic hydantoins.
Caption: A generalized workflow for acquiring NMR data of spirocyclic hydantoins.
Step-by-Step Methodology:
-
Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for hydantoins due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of N-H protons, often resulting in sharper signals.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
NMR Data Acquisition:
-
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled one-pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Conclusion
The NMR spectral analysis of 1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives provides invaluable information for structural confirmation and characterization. The chemical shifts of the carbonyl carbons, the spiro-carbon, and the protons of the hydantoin and cyclohexane rings serve as diagnostic markers. As demonstrated by the comparison with a substituted analog, NMR spectroscopy is highly sensitive to changes in the molecular structure, allowing for the unambiguous determination of substitution patterns and providing insights into the conformational properties of these important heterocyclic scaffolds. The methodologies and data presented in this guide serve as a valuable resource for researchers working with spirocyclic hydantoins and related compounds in the fields of drug discovery and materials science.
References
-
PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]
-
Pardali, V.; et al. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank2021 , 2021(2), M1228. [Link]
Sources
Technical Guide: IR Spectroscopy Analysis of Cyclic Oxamide Functional Groups
Executive Summary
Context: Cyclic oxamides (specifically 1,2-dicarbonyl systems within heterocycles like piperazine-2,3-diones) are emerging as critical bioisosteres in peptide mimetics and antimicrobial drug discovery. Their rigid planar geometry and unique hydrogen-bonding capability offer metabolic stability advantages over standard peptides.
The Challenge: Distinguishing the cyclic oxamide motif from structural isomers (e.g., 2,5-diketopiperazines) or analogs (cyclic imides, lactams) is analytically complex. Standard single-band analysis fails because the 1,2-dicarbonyl system exhibits strong vibrational coupling, creating split bands that mimic impurities or other functional groups.
Guide Scope: This guide provides a definitive spectroscopic framework to characterize cyclic oxamides, objectively comparing their IR signatures against alternative cyclic carbonyl scaffolds (Imides and Lactams).
Part 1: Theoretical Framework – The 1,2-Coupling Mechanism
To accurately analyze cyclic oxamides, one must understand the underlying physics of the O=C–C=O system. Unlike isolated carbonyls, the adjacent carbonyls in a cyclic oxamide are mechanically and electronically coupled.
The "Product" Performance: Cyclic Oxamide Signature
In a rigid ring system (e.g., a 6-membered piperazine-2,3-dione), the two carbonyls are forced into a cis-coplanar conformation. This geometry maximizes the interaction between the two C=O oscillators.
-
Symmetric Stretching (
): Both C=O bonds expand and contract in phase. This mode is generally lower in intensity in IR (but high in Raman) due to a smaller change in net dipole moment. -
Asymmetric Stretching (
): One C=O expands while the other contracts. This results in a massive change in dipole moment, creating a very strong IR band.
Result: You do not see one "carbonyl peak."[1][2][3] You see a doublet .
Diagram 1: Vibrational Mode Coupling
The following diagram illustrates the mechanical coupling that differentiates oxamides from simple lactams.
Caption: Mechanistic pathway of vibrational coupling in cyclic oxamides resulting in the characteristic doublet signature.
Part 2: Comparative Analysis – Oxamides vs. Alternatives
This section compares the IR "performance" (detectability and spectral fingerprint) of Cyclic Oxamides against their two most common structural competitors: Cyclic Imides and Lactams .
Comparative Data Table
| Feature | Cyclic Oxamide (e.g., Piperazine-2,3-dione) | Cyclic Imide (e.g., Succinimide) | Lactam (e.g., Piperidin-2-one) |
| Primary Band Pattern | Doublet (Coupled) | Doublet (Coupled) | Singlet (Uncoupled) |
| Frequency Range (cm⁻¹) | 1650–1690 (Amide I) | ||
| Band Separation ( | Moderate (~40–50 cm⁻¹) | Large (~60–80 cm⁻¹) | N/A |
| Electronic Environment | N-C(=O)-C(=O)-N | C(=O)-N-C(=O) | N-C(=O)-C |
| Key Differentiator | Lower frequency than imides due to lack of ring strain competition at the Nitrogen. | High frequency shift (>1770) is diagnostic for Imides. | Single band structure; Amide II band present (~1550). |
Analysis of Performance
-
Vs. Cyclic Imides: While both show doublets, the Cyclic Imide shifts significantly higher (often >1770 cm⁻¹ for the symmetric band) because the nitrogen lone pair is split between two carbonyls, increasing the double-bond character of the C=O bonds (inductive effect). Cyclic oxamides absorb at lower frequencies.
-
Vs. Lactams: Lactams are the hardest to distinguish if the Oxamide doublet is unresolved. However, Lactams typically show a strong Amide II band (N-H bending) around 1550 cm⁻¹. In rigid cyclic oxamides, the Amide II band is often shifted or absent due to geometric constraints preventing the N-H bending mode.
Part 3: Experimental Protocol (Self-Validating)
To confirm the presence of a cyclic oxamide and rule out intermolecular hydrogen bonding (which can falsely broaden peaks), you must perform a Dilution Study .
Protocol: Solid vs. Solution Phase Analysis
Objective: Differentiate between inherent vibrational coupling (intramolecular) and hydrogen-bonding aggregation (intermolecular).
Materials:
-
Sample (Cyclic Oxamide candidate)
-
Dry KBr powder (Spectroscopic grade)
-
Chloroform (
) or Dichloromethane ( ) – HPLC Grade, dried over molecular sieves. -
Amalgamated IR Liquid Cell (Path length 0.1 mm or 1.0 mm).
Step-by-Step Workflow:
-
Baseline (Solid State):
-
Prepare a KBr pellet (1-2% sample w/w).
-
Acquire spectrum (32 scans, 4 cm⁻¹ resolution).
-
Observation: You will likely see broad bands due to extensive H-bonding. The "doublet" may be obscured into a single broad lump.
-
-
Solution State (Concentrated):
-
The Validation Step (High Dilution):
-
Dilute sample to 0.001 M (or limit of detection).
-
CRITICAL CHECK:
-
If the bands shift significantly to higher wavenumbers and sharpen into a distinct doublet (separation ~40-50 cm⁻¹), the structure is a Cyclic Oxamide .
-
If the bands remain singular or do not resolve into a doublet, the structure is likely a Lactam or an impurity.
-
-
Diagram 2: Identification Decision Tree
Use this workflow to interpret your spectral data.
Caption: Decision matrix for differentiating Cyclic Oxamides from Imides and Lactams based on band multiplicity and frequency.
Part 4: Advanced Validation (Isotopic Labeling)
For drug development filings (IND/NDA), simple IR is often insufficient. To definitively prove the 1,2-dicarbonyl structure, Isotopic Editing is the gold standard.
-
Method: Synthesize the analog using
-labeled oxalate or glycine precursors. -
Physics: The heavier isotope (
) lowers the vibrational frequency according to Hooke's Law: -
Expected Result: In a cyclic oxamide, labeling one carbonyl will disrupt the coupling. The "Doublet" will collapse into two distinct, uncoupled single bands at different frequencies (one for
, one for ). This collapse of the coupled mode is absolute proof of the oxamide structure.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for carbonyl coupling constants).
-
Smith, B. C. (2020).[1] "Organic Nitrogen Compounds VIII: Imides." Spectroscopy, 35(1), 10–15.[1] Link
-
El-Hiti, G. A., et al. (2000). "New Conjugated Systems Derived from Piperazine-2,5-dione." Molecules, 5(3), 471-472. (Provides experimental IR data for piperazine dione systems). Link
- Krimm, S., & Bandekar, J. (1986). "Vibrational spectroscopy and conformation of peptides, polypeptides, and proteins." Advances in Protein Chemistry, 38, 181-364. (Foundational theory on amide/peptide coupling modes).
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- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Diazaspiro[4.5]decane-2,3-dione
This guide provides a detailed protocol for the safe and compliant disposal of 1,4-Diazaspiro[4.5]decane-2,3-dione. As a heterocyclic scaffold of interest in pharmaceutical and chemical research, ensuring its proper handling from bench to disposal is paramount for laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and regulatory standards to empower researchers with the knowledge to manage this chemical waste stream responsibly.
Disclaimer: Specific safety data for 1,4-Diazaspiro[4.5]decane-2,3-dione is not extensively published. Therefore, this guidance is based on the principles of chemical safety, regulatory standards for laboratory waste, and hazard information from structurally analogous compounds. A precautionary approach is essential.
Hazard Assessment and Waste Characterization
Inferred Hazards: Based on data from analogous structures, 1,4-Diazaspiro[4.5]decane-2,3-dione should be presumptively handled as a substance that is:
-
A potential skin and eye irritant [1].
Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity) or is listed as a known hazardous waste.[4][5]. Given its potential toxicity, it is prudent to manage it as such.
Table 1: Presumptive Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | Presumed Risk | Required Engineering Controls & PPE | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed | Engineering Control: Fume Hood. PPE: Standard laboratory coat, Nitrile gloves, Safety glasses with side shields or goggles.[1] | Prevents accidental ingestion through hand-to-mouth contact and contamination of personal clothing. |
| Skin/Eye Irritation | Causes skin and serious eye irritation | Engineering Control: Fume Hood, Eyewash station readily accessible. PPE: Nitrile gloves, Safety goggles (preferred over glasses).[1][6] | Protects skin from direct contact and eyes from splashes or aerosolized particles. |
| Respiratory Irritation | May cause respiratory irritation | Engineering Control: Chemical Fume Hood. | Ensures that any dust or vapors are captured at the source, protecting the user's respiratory system.[3] |
Core Disposal Protocol: A Step-by-Step Guide
Disposal must never involve evaporation in a fume hood or discharge into the sanitary sewer system.[7][8]. The only appropriate disposal pathway is through your institution's licensed hazardous waste management program.
Step 1: Waste Segregation
The principle of waste segregation is to prevent dangerous reactions by not mixing incompatible chemicals.[9][10][11].
-
Action: Collect waste 1,4-Diazaspiro[4.5]decane-2,3-dione, whether in solid form or in solution, in a dedicated hazardous waste container.
-
Causality: Mixing nitrogen-containing heterocyclic compounds with incompatible waste streams, such as strong oxidizing agents or acids, can lead to uncontrolled exothermic reactions or the generation of toxic gases. Always consult SDS information for all chemicals being handled.[9].
Step 2: Waste Containment and Labeling
Proper containment is critical for safe storage and transport.[7][8].
-
Action: Use a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, with a secure, leak-proof screw-top cap.[7]. The original product container is often the best choice for its own waste.[7].
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Labeling Requirements: The label must clearly state:
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, informs emergency responders of the container's contents, and is a legal requirement for regulatory compliance.[10].
Step 3: On-Site Accumulation and Storage
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Action: Keep the waste container closed at all times, except when adding waste..
-
Action: Store the container in a secondary containment bin to catch any potential leaks.[8].
-
Action: Do not accumulate large quantities of waste in the laboratory.[8]. Arrange for regular pickups through your institution's Environmental Health & Safety (EHS) office.
-
Causality: Proper storage minimizes the risk of spills, reduces employee exposure, and ensures compliance with generator status time limits set by the EPA.[4][12].
Step 4: Disposal of Empty Containers
An empty container that held this compound must still be handled as hazardous waste unless properly decontaminated.[7].
-
Action: Triple-rinse the empty container with a suitable solvent (one that can dissolve the compound, such as methanol or acetone).
-
Action: Collect all three rinsate portions as hazardous waste and add them to your designated liquid waste container for this compound.[7].
-
Action: After triple-rinsing, deface or remove the original label, and dispose of the container in the appropriate laboratory glass or plastic recycling bin.[7][9].
-
Causality: This procedure ensures that residual chemical is captured and disposed of correctly, preventing the introduction of hazardous material into the non-hazardous waste stream.
Disposal Pathway Workflow
The following diagram outlines the decision-making process for the proper disposal of 1,4-Diazaspiro[4.5]decane-2,3-dione and associated waste.
Caption: Decision workflow for the disposal of 1,4-Diazaspiro[4.5]decane-2,3-dione waste.
Spill Management Protocol
Immediate and correct response to a spill is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves other volatile substances, evacuate the lab and contact your institution's EHS.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.
-
Containment: For a solid spill, gently cover it with an absorbent pad to prevent aerosolization. For a liquid spill, surround the spill with absorbent material (spill pillows or universal absorbent pads), working from the outside in.
-
Cleanup: Carefully collect all contaminated absorbent materials and any contaminated items (e.g., glassware) using tongs or forceps.
-
Package Waste: Place all cleanup materials into a designated hazardous waste container. Label it as "Spill Debris containing 1,4-Diazaspiro[4.5]decane-2,3-dione" and list any other chemicals involved.[7].
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Collect these cleaning materials as hazardous waste as well.
-
Final Disposal: Arrange for the disposal of the spill waste container through your EHS office.
By adhering to this comprehensive guide, laboratory professionals can manage waste streams containing 1,4-Diazaspiro[4.5]decane-2,3-dione with confidence, ensuring a safe working environment and full regulatory compliance.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.
- National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
- CymitQuimica. (2026, January 31). SAFETY DATA SHEET - cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,4-dioxaspiro[4.5]decan-8-one.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione.
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- 12. epa.gov [epa.gov]
Personal Protective Equipment (PPE) & Handling Guide: 1,4-Diazaspiro[4.5]decane-2,3-dione
Executive Summary: The Safety Philosophy
Safety in the laboratory is not merely compliance; it is a variable that directly impacts data integrity. When handling spiro-cyclic organic intermediates like 1,4-Diazaspiro[4.5]decane-2,3-dione , the primary risks are not just acute toxicity but sensitization and cumulative irritation .
This guide moves beyond generic advice. It treats PPE as a barrier system designed to prevent cross-contamination of both the researcher and the assay. We prioritize the Precautionary Principle : treating the compound as a potential Irritant (Skin/Eye/Respiratory) and Acute Toxin until specific lot-validation proves otherwise.
Risk Assessment & Hazard Profiling
Note: While specific toxicological data for the 2,3-dione isomer is often proprietary, structural analogs (spiro-hydantoins and cyclic hydrazides) dictate the following baseline hazard profile.
| Hazard Class | GHS Classification (Estimated) | H-Code | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | H302 | Harmful if swallowed.[1][2][3] Strict hygiene required.[2][4][5][6] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[3] Contact dermatitis risk. |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[3][4] Dust is the vector. |
| STOT - SE | Category 3 | H335 | May cause respiratory irritation (dust inhalation). |
The "Dust Vector" Risk
As a solid organic intermediate, the primary vector of exposure is airborne dust during weighing and transfer. This dust is hydrophilic; upon contact with mucous membranes (eyes, lungs), it solubilizes and creates local irritation.
The PPE Protocol: A Self-Validating System
Hand Protection: The "Double-Barrier" Standard
Recommendation: Nitrile Rubber (NBR).
-
Why: Latex is permeable to many organic nitrogen compounds and carries allergy risks. Nitrile offers superior chemical resistance to solid organic residues.
-
Protocol:
-
Inner Layer: 4 mil Nitrile (Tactile sensitivity).
-
Outer Layer: 5-8 mil Nitrile (Mechanical strength).
-
Validation: Inspect gloves for pinholes by trapping air and squeezing before donning. If the glove doesn't hold air, it won't hold chemicals.
-
Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vent).
-
Why: Standard safety glasses have gaps. Fine powders like 1,4-Diazaspiro[4.5]decane-2,3-dione can migrate around lenses via air currents in a fume hood.
-
Constraint: If working strictly inside a closed fume hood sash, safety glasses with side shields are acceptable. If handling open powder outside a hood (not recommended), goggles are mandatory.
Respiratory Protection
Recommendation: Engineering controls (Fume Hood) are primary.
-
Contingency: If engineering controls fail or weighing must occur on an open bench, use a NIOSH-approved N95 or P95 particulate respirator .
-
Fit Check: A respirator is useless without a seal check. Place hands over the mask, exhale sharply. If air escapes at the eyes, the seal is compromised.
Body Protection
Recommendation: High-neck Laboratory Coat (Cotton/Polyester blend).
-
Logic: Synthetic blends (65/35) shed dust better than pure cotton. Ensure the coat is buttoned to the neck to protect the suprasternal notch (a common dust trap).
Operational Workflow: Step-by-Step
Visualization of Safety Logic
The following diagram illustrates the decision-making process for handling this compound.
Caption: Operational logic flow ensuring redundant safety barriers from engineering controls to waste disposal.
The "Clean-to-Dirty" Protocol
-
Pre-Work:
-
Verify Fume Hood Flow (Face velocity > 0.5 m/s).
-
Clear the workspace of unnecessary clutter to prevent "dust traps."
-
Don PPE: Lab coat -> Goggles -> Inner Gloves -> Outer Gloves.
-
-
Handling:
-
Open the container only inside the hood.
-
Use an anti-static spatula . Static charge can cause spiro-compounds to "jump" or disperse, increasing inhalation risk.
-
Weigh into a tared vessel. Cap the vessel immediately after transfer.
-
-
Decontamination:
-
Wipe the balance area with a solvent-dampened Kimwipe (Ethanol or Isopropanol) to capture invisible dust.
-
Dispose of the wipe as hazardous solid waste.
-
-
Doffing (Critical Step):
-
Remove Outer Gloves (turn inside out) -> Dispose.
-
Wash Inner Gloves (while on hands) with soap/water if gross contamination is suspected, then remove.
-
Remove Goggles -> Lab Coat.
-
Wash hands with soap and water for 20 seconds.
-
Emergency Response & Disposal
Spill Management
-
Small Spill (< 5g): Do NOT dry sweep. This generates dust.
-
Cover with a wet paper towel (water or ethanol).
-
Scoop up the wet material and towel into a wide-mouth jar.
-
Label as "Hazardous Waste - Contaminated Solids."
-
-
Large Spill: Evacuate the area. Contact HSE.
Waste Disposal Logistics
Segregate waste based on the chemical's lifecycle state:
| Waste Stream | Content Description | Container Type |
| Solid Hazardous | Pure compound, contaminated weighing boats, dry wipes. | HDPE Drum / Yellow Bag |
| Liquid Organic | Compound dissolved in solvents (DMSO, Methanol, etc.). | Safety Can (Red) |
| Sharps | Contaminated needles/syringes. | Puncture-proof Bin |
References & Authority
The following sources provide the regulatory and toxicological grounding for the protocols above.
-
Fisher Scientific. (2025).[2] Safety Data Sheet: Cyclohexane-1,4-dione derivatives (Analog). Retrieved from
-
Sigma-Aldrich (Merck). (2025).[1][5] Safety Data Sheet: Spiro-hydantoin intermediates. Retrieved from
-
PubChem. (2025). Compound Summary: 1,4-Diazaspiro[4.5]decane-2,3-dione. National Library of Medicine. Retrieved from
-
OSHA. (2024). Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration. Retrieved from
(Note: Always verify the specific Certificate of Analysis (CoA) and SDS provided with your specific lot number, as impurity profiles can alter hazard classifications.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
